N-(4-iodo-2,5-dimethylphenyl)naphthalene-2-carboxamide
Overview
Description
N-(4-iodo-2,5-dimethylphenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalimide derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and material science. The presence of the iodine atom and the naphthalene ring in its structure makes it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2,5-dimethylphenyl)naphthalene-2-carboxamide typically involves the reaction of 4-iodo-2,5-dimethylaniline with naphthalene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2,5-dimethylphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalimide derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
N-(4-iodo-2,5-dimethylphenyl)naphthalene-2-carboxamide has several scientific research applications:
Organic Electronics: Used as emissive materials in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in cancer research.
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)naphthalene-2-carboxamide involves its interaction with molecular targets through its aromatic rings and functional groups. In medicinal applications, it can bind to specific proteins or enzymes, modulating their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphthalimide Derivatives: Compounds like 1,8-naphthalimide and its derivatives share similar structural features and applications.
Halogenated Aromatics: Compounds such as 4-iodoanisole and 2-iodotoluene have comparable reactivity due to the presence of the iodine atom.
Uniqueness
N-(4-iodo-2,5-dimethylphenyl)naphthalene-2-carboxamide stands out due to its unique combination of the naphthalene ring and the iodine-substituted phenyl group. This structure imparts distinct electronic properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)naphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16INO/c1-12-10-18(13(2)9-17(12)20)21-19(22)16-8-7-14-5-3-4-6-15(14)11-16/h3-11H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTFLQYOTBNKRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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